Superior Drug-Like Properties Over First-in-Class TR100 Following Analogue Screening
ATM-3507 was selected as the new lead compound from a screen of over 200 antitropomyosin analogues, demonstrating more favorable drug-like characteristics compared to the first-in-class tool compound TR100 [1]. While both compounds exhibit comparable cancer cell cytotoxicity, ATM-3507 was advanced due to its improved pharmaceutical properties, enabling more robust in vivo studies .
| Evidence Dimension | Lead selection criteria (drug-like properties) |
|---|---|
| Target Compound Data | Selected as new lead; favorable drug-like characteristics |
| Comparator Or Baseline | TR100 (first-in-class tropomyosin inhibitor) |
| Quantified Difference | Not quantified; qualitative selection based on multiple assays |
| Conditions | In vitro cell-based and biochemical assays across a panel of neuroblastoma cell lines |
Why This Matters
Procurement of ATM-3507 rather than TR100 ensures access to a compound optimized for in vivo tolerability and efficacy in combination regimens, as demonstrated in subsequent xenograft studies.
- [1] Currier MA, Stehn JR, Swain A, et al. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs. Mol Cancer Ther. 2017;16(8):1555-1565. View Source
